9,12-Dihydroxy muraglitazar

Description

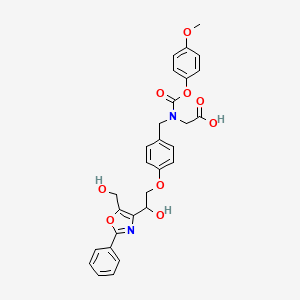

Structure

3D Structure

Properties

CAS No. |

875430-17-4 |

|---|---|

Molecular Formula |

C29H28N2O9 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

2-[[4-[2-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(16-26(34)35)15-19-7-9-22(10-8-19)38-18-24(33)27-25(17-32)40-28(30-27)20-5-3-2-4-6-20/h2-14,24,32-33H,15-18H2,1H3,(H,34,35) |

InChI Key |

OODRCEMTQNDYEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCC(C3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Research of 9,12 Dihydroxy Muraglitazar

Oxidative Metabolism of Muraglitazar (B1676866): Comprehensive Analysis of Hydroxylation Pathways

The metabolic fate of muraglitazar is complex, involving several biotransformation reactions. A primary route of metabolism is oxidation, which includes processes such as hydroxylation and O-demethylation. researchgate.netnih.gov These oxidative reactions are largely mediated by the cytochrome P450 (CYP) enzyme system. nih.gov

Research has shown that muraglitazar undergoes both aliphatic and aryl hydroxylation. nih.gov In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have identified the involvement of multiple P450 isoforms, including CYP2C8, CYP2C9, 2C19, 2D6, and 3A4, in the oxidative metabolism of muraglitazar. nih.gov This multi-enzyme involvement suggests a low likelihood of significant pharmacokinetic alterations due to genetic polymorphisms or drug-drug interactions affecting a single metabolic pathway. nih.gov The hydroxylation pathways lead to the formation of various hydroxylated metabolites, which can be further conjugated before excretion. nih.govdoi.org

Identification of 9,12-Dihydroxy Muraglitazar (M4) as a Specific Dihydroxy Metabolite of Research Interest

Among the numerous metabolites of muraglitazar, a specific dihydroxy metabolite designated as M4 has been identified as this compound. researchgate.netontosight.ainih.gov This metabolite is characterized by the addition of two hydroxyl groups to the parent muraglitazar molecule. ontosight.ai The chemical name for this compound is Glycine, N-((4-(2-hydroxy-2-(5-(hydroxymethyl)-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)-N-((4-methoxyphenoxy)carbonyl)-. ontosight.ainih.gov

Elucidation of Proposed Metabolic Pathways Leading to this compound Formation in Research Models

The formation of this compound (M4) is a result of sequential hydroxylation reactions. The proposed metabolic pathway suggests that muraglitazar first undergoes a primary hydroxylation event at either the 9th or 12th position. This is then followed by a second hydroxylation at the remaining position to yield the dihydroxy metabolite.

The initial hydroxylation can occur on different parts of the muraglitazar molecule. These oxidative steps are catalyzed by cytochrome P450 enzymes. nih.gov The resulting monohydroxylated intermediates are then further oxidized to form this compound. The study of these pathways in various research models, including animal species and in vitro systems, helps to predict the metabolic fate of muraglitazar in humans. nih.govdoi.org

In Vitro and In Vivo Metabolic Profiling Methodologies in Research Settings

The characterization of muraglitazar's metabolism, including the formation of this compound, relies on a combination of in vitro and in vivo studies. nih.govdoi.org These methodologies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Comparative Metabolite Profiling Across Animal Research Species

Comparative metabolite profiling in different animal species (such as rats, dogs, and monkeys) and humans is a standard practice in drug development. nih.govdoi.orgoup.com These studies have shown that the disposition and metabolic pathways of muraglitazar are qualitatively similar across these species. nih.govdoi.org Specifically, all human metabolites of muraglitazar, including presumably this compound, have been observed in the animal species tested. nih.govresearchgate.netoup.com This similarity allows for the use of animal models to investigate potential metabolic pathways and safety profiles relevant to humans.

For instance, this compound (M4) has been detected in the feces of dogs and in the feces and bile of monkeys, as well as in human plasma, urine, and feces. researchgate.net The primary route of elimination for muraglitazar and its metabolites is through biliary excretion into the feces. nih.govdoi.org

Below is a table summarizing the detection of this compound (M4) in different species and biological matrices based on available research.

| Species | Plasma | Urine | Feces | Bile |

| Human | Detected | Detected | Detected | Not Reported |

| Monkey | Not Reported | Not Reported | Detected | Detected |

| Dog | Not Reported | Not Reported | Detected | Not Reported |

| Rat | Not Detected | Not Detected | Not Detected | Not Detected |

Data sourced from a comparative metabolism study of muraglitazar. researchgate.net

Analytical Techniques for Metabolite Identification in Biological Matrices for Research Purposes

The identification and quantification of metabolites like this compound in complex biological matrices such as plasma, urine, and feces require sophisticated analytical techniques. nih.govnih.gov The low concentrations of metabolites often necessitate highly sensitive and specific methods.

A key technology used in these studies is liquid chromatography coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS). nih.govdoi.orgnih.gov These methods allow for the separation of different metabolites from the parent drug and from each other, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites, aiding in their structural elucidation. xenofinder.com

To facilitate the analysis, radiolabeled compounds, such as [14C]muraglitazar, are often used in metabolic studies. nih.govdoi.org The radioactive label allows for the tracking and quantification of all drug-related material, ensuring that no significant metabolites are overlooked. rsc.org

The following table outlines the primary analytical techniques employed in the metabolic research of muraglitazar.

| Analytical Technique | Purpose |

| Liquid Chromatography (LC) | Separation of parent drug and metabolites. nih.govdoi.org |

| Mass Spectrometry (MS) | Detection and identification based on mass-to-charge ratio. nih.govdoi.org |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. nih.govdoi.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. xenofinder.com |

| Radiodetection (e.g., with 14C) | Quantitative analysis and comprehensive metabolite profiling. nih.govdoi.org |

Synthetic Strategies and Research Production of Muraglitazar Metabolites

Chemical Synthesis Approaches for Muraglitazar (B1676866) and its Oxidative Metabolites as Research Standards

The de novo chemical synthesis of muraglitazar metabolites, such as 9,12-Dihydroxy muraglitazar, provides an unambiguous route to obtaining pure research standards. While specific literature detailing the exact multi-step synthesis of this compound is not publicly available, general strategies for creating hydroxylated and dihydroxylated drug metabolites can be inferred from established organic synthesis principles. These syntheses are often complex and require multiple steps to introduce hydroxyl groups at specific positions on the parent molecule's scaffold.

A plausible synthetic strategy would likely begin with a protected precursor of the muraglitazar core structure. The synthesis would involve a carefully planned sequence of reactions to build the molecule while allowing for the eventual introduction of two hydroxyl groups. Key steps in such a synthesis could include:

Protection of Reactive Groups: Functional groups on the starting materials that could interfere with subsequent reactions, such as amines or carboxylic acids, would be protected using standard protecting group chemistry. For instance, an amine might be protected with a tert-butyloxycarbonyl (Boc) group. diva-portal.org

Introduction of Hydroxyl Groups: The hydroxyl groups could be introduced through various methods. One approach involves the oxidation of a carbon-hydrogen bond at the desired positions (9 and 12) using powerful oxidizing agents. Another strategy might involve the synthesis of precursors already containing a functional group, like a ketone or an alkene, at the target positions, which can then be converted to a hydroxyl group.

Key Coupling Reactions: The synthesis of the complete carbon skeleton of muraglitazar would rely on key bond-forming reactions, such as alkylation or reductive amination, to connect the different structural fragments of the molecule. diva-portal.org

Deprotection: In the final stages of the synthesis, all protecting groups would be removed to yield the desired this compound. diva-portal.org

The synthesis of dihydroxy metabolites can be challenging, often resulting in low yields and requiring extensive purification to separate the desired product from isomers and byproducts. sciforum.net For instance, the synthesis of a dihydroxy metabolite of acrylfentanyl involved a multi-step process that included protection, reductive amination, alkylation, and demethylation. diva-portal.org Such multi-step syntheses are crucial for unambiguously confirming the structure of metabolites identified in biological samples. rsc.org

Utilization of Microbial Bioreactors for Metabolite Biosynthesis for Academic Research

An alternative and often more efficient approach to producing drug metabolites for research is through the use of microbial bioreactors. This biotechnological method leverages the metabolic machinery of microorganisms to perform complex chemical transformations, such as hydroxylations, on a drug substrate. This approach was successfully used to produce oxidative metabolites of muraglitazar, including dihydroxylated forms.

The core principle involves incubating the parent drug, muraglitazar, with a selected microbial culture. The microorganisms' enzymes, particularly cytochrome P450 monooxygenases, then act on the drug, converting it into a range of metabolites that mirror those produced in humans. This method is particularly valuable as it can generate metabolites that are difficult or costly to produce through traditional chemical synthesis.

Specific Microbial Strains Employed in Metabolite Production for Research (Cunninghamella elegans, Saccharopolyspora hirsuta)

The selection of the appropriate microbial strain is critical for successfully producing human-like drug metabolites. For muraglitazar, two specific strains have been identified as effective producers of its oxidative metabolites:

Cunninghamella elegans : This filamentous fungus is widely recognized for its ability to metabolize a broad range of xenobiotics, including drugs, in a manner that often mimics mammalian metabolism. Its enzymatic systems, particularly its cytochrome P450 enzymes, are capable of performing various oxidative reactions. Cunninghamella elegans was instrumental in producing several hydroxylated metabolites of muraglitazar.

Saccharopolyspora hirsuta : This is a species of actinomycete bacteria also known for its biotransformation capabilities. The use of this strain, in conjunction with Cunninghamella elegans, allowed for the generation of a suite of muraglitazar metabolites that corresponded to those found in human samples.

The use of these microorganisms in bioreactors provided a scalable method to produce sufficient quantities of metabolites like this compound for detailed structural analysis.

Advantages of Bioreactor Systems for Research-Scale Metabolite Generation and Characterization

The use of microbial bioreactors for generating drug metabolite standards offers several distinct advantages over chemical synthesis, particularly for research applications:

| Advantage | Description |

| Cost-Effectiveness | Microbial biotransformation is often more economical as it avoids the need for expensive reagents, catalysts, and the multi-step procedures typical of complex organic synthesis. The microorganisms generate necessary cofactors themselves within the whole-cell culture. |

| Production of Complex Metabolites | Microorganisms can perform highly specific and complex reactions, such as stereoselective hydroxylations, which can be extremely challenging to achieve through chemical methods. |

| Mimicry of Human Metabolism | Many microbial strains, like Cunninghamella elegans, possess enzyme systems analogous to human liver enzymes, resulting in the production of a metabolite profile that is highly relevant to human drug metabolism. |

| Environmental Friendliness | Bioreactor-based synthesis is generally considered a "greener" technology, as it operates under mild conditions (temperature and pressure) and reduces the reliance on hazardous organic solvents and reagents. |

| Scalability | Fermentation processes in bioreactors can be scaled up to produce milligram-to-gram quantities of metabolites, which is often sufficient for comprehensive characterization, including NMR and other spectroscopic analyses. |

| High Yields | For certain transformations, microbial systems can offer higher production yields compared to synthetic routes, especially when the synthetic pathway is long and inefficient. |

Advanced Isolation and Purification Techniques for Obtaining Research-Grade Metabolite Standards

Following biosynthesis in microbial bioreactors, the target metabolites exist in a complex mixture containing the parent drug, other metabolites, and components of the culture medium. Isolating the desired metabolite, such as this compound, to a high degree of purity is essential for its use as a research-grade standard. This is typically achieved through a multi-step purification process employing advanced separation techniques.

The general workflow involves initial extraction followed by one or more chromatographic steps to separate the compounds based on their physicochemical properties.

Solid-Phase Extraction (SPE): This is often the first step to isolate the metabolites from the aqueous culture supernatant and perform an initial cleanup. The sample is passed through a solid sorbent that retains the compounds of interest, which are then eluted with a suitable solvent. This concentrates the sample and removes many interfering substances. gtfch.org

Chromatographic Separation: A combination of chromatographic techniques is then used for fine purification.

Thin-Layer Chromatography (TLC): TLC can be used as a preliminary method to identify the presence of different metabolites in the crude extract and to determine suitable solvent systems for column chromatography. nih.gov

Column Chromatography: Techniques like silica (B1680970) gel or Sephadex column chromatography are used for the initial fractionation of the crude extract, separating compounds based on polarity or size. etsu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of metabolites. mdpi.com For obtaining research-grade standards, semi-preparative HPLC is often employed. This technique uses a larger column than analytical HPLC, allowing for the isolation of milligram quantities of the pure compound. gtfch.orgetsu.edu The separation is highly efficient, capable of resolving structurally similar metabolites.

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample. It has proven effective in the purification of natural products from microbial sources. researchgate.net

After purification, the identity and purity of the isolated metabolite are confirmed using a combination of analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. gtfch.orgnih.gov

Pharmacological and Biological Activity Research on 9,12 Dihydroxy Muraglitazar

Investigation of Residual Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Activity of the Metabolite

Following the metabolism of muraglitazar (B1676866), its resulting oxidative metabolites have been evaluated for their ability to retain activity at PPAR receptors. Comprehensive studies comparing the activity of these metabolites to the parent compound have been conducted. The consistent finding from this research is that the metabolites of muraglitazar, as a general class, exhibit markedly reduced agonistic activity for both PPARα and PPARγ when compared to muraglitazar itself. nih.gov This indicates that the metabolic process significantly diminishes the pharmacological potency of the parent molecule. nih.gov While the parent drug is a potent dual agonist, the metabolites are considered to possess only weak residual activity. nih.gov

Comparative Analysis of the Metabolite's PPAR Activation Profile with its Parent Compound (Muraglitazar)

A direct comparison highlights a significant disparity in PPAR activation between muraglitazar and its metabolites. Muraglitazar is a potent activator of both human PPARα and PPARγ, with EC50 values (the concentration required to elicit a half-maximal response) in the sub-micromolar range. For instance, in vitro transactivation assays have shown EC50 values for muraglitazar to be approximately 0.32 µmol/L for PPARα and 0.11 µmol/L for PPARγ. diabetesjournals.org

In stark contrast, studies on the metabolic products of muraglitazar have concluded that they possess substantially lower activity. nih.gov This significant drop in potency means that at concentrations where muraglitazar shows robust activation of PPAR receptors, its metabolites would elicit a minimal response. The parent drug, muraglitazar, was the most abundant component found in plasma across all species tested in metabolic studies, with no single metabolite being present at a concentration greater than 2.5% of the parent drug one hour after dosing. nih.gov

| Compound | PPARα Activity | PPARγ Activity |

|---|---|---|

| Muraglitazar (Parent Compound) | Potent Agonist (EC50 ≈ 0.32 µM) diabetesjournals.org | Potent Agonist (EC50 ≈ 0.11 µM) diabetesjournals.org |

| Oxidative Metabolites (e.g., 9,12-Dihydroxy Muraglitazar) | Greatly Reduced nih.gov | Greatly Reduced nih.gov |

Molecular-Level Research into Ligand-Receptor Interactions of this compound with PPARs

Detailed molecular-level research, such as X-ray crystallography or computational docking studies, specifically elucidating the binding of this compound to the ligand-binding pockets of PPARα and PPARγ, is not extensively available in published literature. However, the interactions of the parent compound, muraglitazar, are better understood. Like other agonists in its class, muraglitazar binds to the ligand-binding domain of the PPARs. This binding induces a conformational change in the receptor, which promotes the recruitment of coactivator proteins and leads to the transcription of target genes involved in glucose and lipid metabolism. The greatly reduced activity of its metabolites strongly suggests that the structural changes from metabolism, such as the addition of hydroxyl groups, interfere with the optimal binding and stabilization of the active receptor conformation.

Cellular and Molecular Research Models for Activity Assessment, Including In Vitro Assays and Metabolic Studies

A variety of cellular and molecular research models have been employed to assess the activity and metabolism of muraglitazar and its derivatives.

In Vitro Metabolism Studies : To identify the metabolites, including hydroxylated forms, researchers utilize in vitro systems. These often involve incubating the parent drug with liver microsomes (which contain key metabolic enzymes like cytochrome P450s) from different species, including humans. The resulting metabolites are then identified and characterized using advanced analytical techniques like liquid chromatography/mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS). nih.gov

Cell-based Transactivation Assays : These are the standard for quantifying PPAR agonistic activity. In these assays, cells (such as HEK-293 cells) are genetically engineered to express a specific PPAR isoform (α or γ) and a reporter gene linked to a PPAR-responsive element. When a compound activates the PPAR, the receptor binds to the responsive element and drives the expression of the reporter gene, which produces a measurable signal (e.g., light). These assays are used to determine the potency (EC50) and efficacy of compounds like muraglitazar and its metabolites. diabetesjournals.orgnih.gov

Gene Expression Analysis : To confirm the downstream effects of PPAR activation in a cellular context, researchers treat specific cell types (e.g., pre-adipocytes or liver cells) with the compound of interest. They then measure changes in the mRNA levels of known PPAR target genes, such as aP2 in fat cells or Acyl-CoA oxidase (ACO) in liver cells, using techniques like quantitative RT-PCR. nih.gov

These models provide a comprehensive framework for characterizing the metabolic fate and pharmacological activity of a drug and its metabolites, demonstrating in the case of muraglitazar that the parent compound is the primary active entity, with its metabolites showing significantly reduced potency. nih.gov

Structure Activity Relationship Sar and Computational Studies of Dihydroxy Muraglitazar Derivatives

Elucidation of Structural Determinants Critical for PPAR Binding and Activation within Dihydroxy Derivatives

The introduction of hydroxyl groups into the muraglitazar (B1676866) scaffold has a profound impact on its binding affinity and activation potential for both PPARα and PPARγ. While muraglitazar itself is a potent dual agonist, its oxidative metabolites generally exhibit greatly reduced activity. nih.gov This reduction in activity can be attributed to several structural and electronic factors.

Key Structural Features of Muraglitazar Metabolites and Their Impact on PPAR Activity:

| Feature | Parent Compound (Muraglitazar) | Dihydroxy Metabolites | Impact on PPAR Activity |

| Lipophilicity | High | Reduced | Decreased ability to enter the hydrophobic LBP |

| Polarity | Lower | Increased | Potential for new hydrogen bonds, but may disrupt hydrophobic interactions |

| Steric Profile | Optimized for LBP | Increased bulk | May cause steric clashes and prevent optimal binding |

| Hydrogen Bonding | Specific interactions with key residues | Altered potential for H-bonds | Can either enhance or weaken binding depending on the position |

Application of Quantitative Structure-Activity Relationship (QSAR) Analyses to Muraglitazar Metabolites

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for 9,12-Dihydroxy muraglitazar are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the impact of hydroxylation on PPAR activation.

A QSAR model for muraglitazar and its metabolites would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By establishing a mathematical relationship between these descriptors and the experimentally determined PPARα and PPARγ activity, a predictive model can be developed.

For dihydroxy metabolites, key descriptors in a hypothetical QSAR model would likely include those related to polarity and hydrogen bonding capacity. The model would be expected to show a negative correlation between increased polarity and PPAR activation, consistent with the general observation that the metabolites are less active than the parent drug.

Pharmacophore Mapping and Molecular Docking Studies of Dihydroxy Muraglitazar and Related Compounds

Pharmacophore mapping and molecular docking are computational techniques that provide a three-dimensional understanding of ligand-receptor interactions.

Molecular docking simulations of muraglitazar within the PPARα and PPARγ LBPs have revealed key interactions. The parent molecule typically forms hydrogen bonds with specific amino acid residues, such as Gln277 and Ser280 in PPARα, and engages in extensive hydrophobic interactions within the large, Y-shaped binding pocket. nih.gov

The ligand-binding domains of PPARα and PPARγ are well-characterized through X-ray crystallography. These structures serve as the foundation for in silico modeling. The LBD consists of a bundle of alpha-helices that form the binding pocket. Upon ligand binding, a conformational change, particularly in the activation function-2 (AF-2) helix (helix 12), is induced. This new conformation creates a surface for the recruitment of coactivator proteins, leading to gene transcription.

In silico models can be used to simulate the binding of dihydroxy muraglitazar and predict its effect on the AF-2 helix. If the metabolite fails to stabilize the active conformation of helix 12, it will act as a weak agonist or even an antagonist.

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. An MD simulation of this compound bound to PPARs would reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

MD simulations can be used to:

Assess the stability of hydrogen bonds formed by the hydroxyl groups.

Monitor conformational changes in the PPAR LBD induced by the metabolite.

Calculate the binding free energy, providing a more accurate prediction of binding affinity compared to docking scores alone.

Observe the fluctuations of helix 12 to understand the degree of receptor activation.

For instance, a simulation might show that while a dihydroxy metabolite can initially bind to the LBP, it may fail to maintain the stable interactions required to lock helix 12 in the active conformation, explaining its reduced efficacy.

Strategies for Rational Design of Novel PPAR Ligands Based on Insights from Metabolite Structure-Activity Relationships

The study of muraglitazar metabolites provides valuable lessons for the rational design of new PPAR ligands with improved properties. The general decrease in activity upon hydroxylation highlights the importance of metabolic stability in drug design.

Strategies informed by the SAR of metabolites include:

Blocking Metabolic Hotspots: Modifying the muraglitazar scaffold at positions prone to hydroxylation (e.g., by introducing a fluorine atom) could enhance metabolic stability and prolong the drug's activity.

Optimizing Polarity: While some polarity is necessary for solubility and interaction with the polar residues in the LBP, excessive polarity is detrimental to binding. New designs should aim for a balanced lipophilicity.

Leveraging New Interactions: If computational studies indicate that a hydroxyl group at a specific position could form a beneficial hydrogen bond without disrupting hydrophobic interactions, this information could be used to design new analogs with enhanced potency or selectivity. For example, a carefully placed polar group could increase affinity for one PPAR subtype over another.

By integrating the knowledge gained from the SAR of metabolites like this compound with computational modeling techniques, medicinal chemists can design next-generation PPAR modulators with optimized efficacy, selectivity, and pharmacokinetic profiles.

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Structural Elucidation and Quantification of 9,12-Dihydroxy Muraglitazar (B1676866)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary tool for the analysis of muraglitazar and its metabolites. nih.gov This powerful combination allows for the separation of compounds in a complex mixture by liquid chromatography, followed by their detection and structural characterization by mass spectrometry. In the study of muraglitazar's human oxidative metabolites, LC-MS/MS was instrumental. nih.gov The technique provided crucial data on the retention times and mass-to-charge ratios (m/z) of various metabolites, including hydroxylated forms like 9,12-Dihydroxy muraglitazar.

Tandem mass spectrometry (MS/MS) further enables the structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, helping to pinpoint the sites of metabolic modification, such as hydroxylation on the muraglitazar molecule. nih.gov The low concentrations of metabolites often found in human plasma and other biological samples necessitate the high sensitivity offered by LC-MS/MS for their detection and subsequent identification. nih.govnih.gov

Application of High-Resolution Mass Spectrometry and Mass Defect Filtering in Metabolite Analysis

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. nih.govresearchgate.net This capability is leveraged in muraglitazar metabolite studies to distinguish between compounds with very similar nominal masses. nih.gov

A sophisticated data processing technique known as mass defect filtering (MDF) is often used in conjunction with HR-MS to streamline metabolite discovery. nih.govnih.gov The "mass defect" is the difference between a molecule's exact mass and its nominal mass. thermofisher.com Since the metabolites of a drug typically share a similar core structure with the parent compound, their mass defects will fall within a narrow, predictable range. nih.gov By applying an MDF, researchers can filter out a vast number of endogenous background ions from a biological sample, significantly simplifying the dataset and allowing for a more focused analysis on potential drug-related metabolites. thermofisher.comnih.gov This approach has been successfully applied in the qualitative and quantitative profiling of muraglitazar metabolites, enhancing the ability to detect both expected and unexpected biotransformation products. nih.gov

The table below illustrates the principle of how HR-MS and MDF are applied in metabolite analysis.

| Analytical Step | Description | Advantage in Muraglitazar Research |

| UPLC Separation | Ultra-Performance Liquid Chromatography separates metabolites from the biological matrix. | Provides high-resolution separation prior to MS analysis. nih.gov |

| HR-MS Data Acquisition | A high-resolution mass spectrometer (e.g., Q-TOF) acquires full-scan mass spectra with high mass accuracy. | Enables the determination of precise elemental formulas for the parent drug and its metabolites. nih.govnih.gov |

| Mass Defect Filtering (MDF) | A post-acquisition filter is applied to the data, selecting only the ions that fall within a predefined mass defect range based on the parent drug, muraglitazar. | Eliminates endogenous interferences, enhancing the detection of low-level metabolites and revealing unexpected metabolic pathways. nih.govnih.gov |

| Structural Characterization | Ions that pass the filter are further analyzed using their fragmentation patterns (MS/MS) to confirm their structure. | Confirms the identity of metabolites like this compound. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Isomer Differentiation

While LC-MS/MS is excellent for detecting metabolites and proposing structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural assignment of novel compounds. core.ac.uk In the case of muraglitazar metabolites, low concentrations in human samples often prevent direct identification by NMR. nih.gov To overcome this, researchers have utilized microbial bioreactors. Specific microbial strains, such as Cunninghamella elegans and Saccharopolyspora hirsuta, were found to produce several of muraglitazar's oxidative metabolites, including hydroxylated versions, at quantities sufficient for NMR analysis. nih.gov

These microbially-generated metabolites were first confirmed to be identical to the human metabolites by comparing their HPLC retention times and MS/MS fragmentation patterns. nih.gov Subsequently, the isolated compounds were analyzed by NMR. This analysis provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the unambiguous determination of the exact position of the hydroxyl groups and the differentiation between potential isomers, a task that can be challenging for mass spectrometry alone. nih.govcore.ac.uk

High Performance Liquid Chromatography (HPLC) for Retention Time Comparison and Purity Assessment of Research Samples

High Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used throughout the research process for this compound. A key application is the direct comparison of retention times between metabolites found in human samples and those generated by other means, such as microbial fermentation or organic synthesis. nih.gov If a microbially-produced metabolite has the same HPLC retention time and mass spectrometric properties as a human metabolite, it provides strong evidence of their identical nature. nih.gov

Furthermore, once a metabolite standard like this compound has been isolated or synthesized, HPLC with UV detection is crucial for assessing its purity. nih.gov This ensures that subsequent analytical and biological studies are performed with a well-characterized compound of known purity, which is essential for accurate quantification and reliable experimental results.

Radiometric Detection Techniques for Tracing Radiolabeled Compounds in In Vitro and In Vivo Research Models

To trace the disposition and metabolic fate of muraglitazar, studies have been conducted using ¹⁴C-labeled muraglitazar. nih.govnih.gov Following administration of the radiolabeled compound to human subjects or animal models, radiometric detection techniques are employed to track the radioactivity through various biological compartments. nih.govresearchgate.net

Samples such as plasma, urine, and feces are analyzed to quantify the total radioactivity, providing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The primary route of elimination for muraglitazar-related compounds was found to be biliary excretion. nih.gov By coupling liquid chromatography with radiodetection (LC/radiodetection), researchers can create a "metabolite profile," which is a chromatogram showing all the radioactive peaks corresponding to the parent drug and its various metabolites. This allows for the quantification of each metabolite as a percentage of the total radioactivity, highlighting the prominence of metabolites like the hydroxylated forms in different biological samples. nih.gov

Development of Specialized Bioanalytical Methods for Muraglitazar Metabolite Research, Including Stop-Flow Liquid Radiochromatography

Investigating the kinetics of metabolite formation requires specialized and highly sensitive bioanalytical methods. One such innovative technique developed for muraglitazar metabolite research is stop-flow liquid radiochromatography. nih.gov This method offers a significant increase in sensitivity—approximately 10-fold—compared to traditional radioflow detection. nih.gov

The technique works by temporarily stopping the HPLC flow when a radiolabeled peak of interest, such as a muraglitazar metabolite, is in the detector. This allows for a longer counting time, thereby improving the signal-to-noise ratio and enabling the accurate quantification of even low-level metabolites. This method was successfully applied to determine the enzyme kinetic parameters of muraglitazar glucuronidation, demonstrating that its results were comparable to those obtained through conventional microplate scintillation counting. nih.gov The development of such specialized techniques is vital for obtaining precise kinetic data in drug metabolism research.

Q & A

Basic: What experimental methodologies are used to identify and characterize 9,12-dihydroxy muraglitazar in metabolic studies?

Answer:

Structural elucidation of this compound (Metabolite M4) relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). MS/MS fragmentation patterns, such as cleavage at the C3-N bond (m/z 324) and C8-O bond (m/z 218), combined with characteristic ions (e.g., m/z 192.0687 for hydrated cleavage products), help differentiate hydroxylation sites . Microbial bioreactors (e.g., Cunninghamella elegans) are critical for generating sufficient metabolite quantities for NMR validation, enabling comparison with human fecal metabolites via HPLC retention times and fragmentation patterns .

Advanced: How do interspecies differences in the metabolism of muraglitazar affect the detection of this compound?

Answer:

this compound (M4) is species-specific: detected in dog feces but absent in humans, rats, or monkeys . This divergence likely stems from differences in cytochrome P450 (CYP) enzyme activity or intestinal excretion pathways. To validate findings, researchers should use in vitro models (e.g., human liver microsomes) and microbial bioreactors to simulate species-specific metabolism . Comparative studies must account for interspecies CYP isoform expression and biliary excretion efficiency to avoid extrapolation errors .

Basic: What are the key metabolic pathways leading to the formation of this compound?

Answer:

this compound arises from sequential hydroxylation at the 9- and 12-positions of the oxazole ring. CYP enzymes mediate these oxidations, as evidenced by NADPH-dependent metabolite formation in liver microsomes . Additional pathways include O-demethylation and dehydrogenation, observed in microbial bioreactors . Key analytical markers include m/z 531 (549-H₂O) and 294 (324-CH₂O), which distinguish 9,12-dihydroxy metabolites from isomers like 8,12-dihydroxy muraglitazar .

Advanced: How can researchers resolve contradictions in metabolite detection across studies (e.g., absence of M4 in humans)?

Answer:

Contradictions in detection (e.g., M4 in dogs but not humans) require rigorous validation of analytical sensitivity and species-specific metabolism. Use radioisotope-labeled muraglitazar (e.g., ¹⁴C) to track low-abundance metabolites in human fecal samples, combined with high-resolution LC-MS/MS . Cross-validate findings with in vitro models (e.g., human hepatocytes) and microbial bioreactors to confirm enzyme activity differences . Statistical power calculations should guide sample pooling to mitigate false negatives in human studies .

Basic: What analytical challenges arise in detecting this compound in complex biological matrices?

Answer:

Challenges include low metabolite abundance (e.g., <1% of total radioactivity in feces) and matrix interference. Solutions involve:

- Pre-concentration techniques : Solid-phase extraction (SPE) to isolate metabolites from fecal or plasma samples.

- High-resolution MS : Q-TOF or Orbitrap systems to differentiate isotopic patterns and co-eluting isomers .

- Isotopic labeling : ¹⁴C-labeled muraglitazar enhances detection sensitivity in pooled samples .

Advanced: What functional implications does this compound have on PPARα/γ activity compared to the parent compound?

Answer:

While muraglitazar is a dual PPARα/γ agonist (EC₅₀ = 320 nM and 110 nM, respectively), hydroxylation at 9,12 positions may alter receptor binding. In vitro assays (e.g., transactivation studies) are needed to compare metabolite activity. For example, hydroxylation could reduce lipophilicity, impairing nuclear receptor interaction. Concurrently, assess downstream effects on adiponectin signaling and mitochondrial fat oxidation genes (e.g., CPT1b, ACADM) using skeletal muscle biopsies or 3T3-L1 adipocytes .

Basic: How do microbial bioreactors contribute to the study of this compound?

Answer:

Microbial strains like Cunninghamella elegans and Saccharopolyspora hirsuta replicate human oxidative metabolism, producing milligram-scale metabolites for structural validation. These bioreactors generate metabolites (e.g., M4) with identical HPLC retention times and MS/MS profiles to human-derived samples, enabling NMR analysis and synthetic standardization .

Advanced: What methodological strategies address the cardiovascular safety concerns associated with muraglitazar metabolites?

Answer:

Muraglitazar’s withdrawal due to cardiovascular risks (e.g., heart failure, myocardial infarction) necessitates rigorous metabolite safety profiling . Strategies include:

- Long-term rodent models : Monitor cardiac hypertrophy and edema in db/db mice treated with this compound .

- Biomarker panels : Track serum electrolytes, hematocrit, and BNP (B-type natriuretic peptide) to detect early signs of fluid retention .

- PPAR isoform selectivity assays : Ensure metabolites do not disproportionately activate PPARγ, which drives adipogenesis and adverse cardiovascular remodeling .

Basic: How is this compound excreted in vivo?

Answer:

Excretion occurs primarily via fecal routes, mediated by biliary secretion of metabolites. In humans, >85% of circulating muraglitazar remains unmetabolized, with oxidative metabolites (including M4 in dogs) accounting for <15% of fecal radioactivity . Glucuronidation (e.g., M13) enhances urinary excretion but is minimal (<3.5% of total dose) .

Advanced: How can gene expression profiling elucidate the therapeutic mechanisms of this compound?

Answer:

RNA-seq or qPCR analysis of tissues (e.g., liver, skeletal muscle) can quantify PPARα/γ target genes (e.g., ACADM, CPT1b, AdipoR1). In diabetic models, compare this compound’s effects on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.